N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research. MPPA is a small molecule inhibitor that targets the protein PIM1, which is involved in the regulation of cell growth and survival.
Mechanism of Action
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide inhibits the activity of PIM1 kinase by binding to its ATP-binding site. PIM1 kinase is involved in the regulation of cell growth and survival, and its overexpression has been linked to the development of cancer. By inhibiting PIM1 kinase, this compound can induce cell death in cancer cells and reduce tumor growth. The mechanism of action of this compound has been studied in detail, and several studies have reported its effectiveness in inhibiting PIM1 kinase activity.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells by inhibiting PIM1 kinase activity. The compound has also been shown to reduce tumor growth in animal models of cancer. This compound has been reported to have low toxicity in normal cells, indicating its potential as a therapeutic agent. The biochemical and physiological effects of this compound have been studied in several scientific publications, and the compound has been shown to be effective in inhibiting PIM1 kinase activity in cancer cells.
Advantages and Limitations for Lab Experiments
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide has several advantages for lab experiments, including its potency as a PIM1 kinase inhibitor and its low toxicity in normal cells. The compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, the synthesis of this compound can be challenging, and the compound is relatively expensive. The stability of this compound in solution is also a limitation, and the compound may degrade over time. These limitations should be taken into consideration when designing experiments using this compound.
Future Directions
For research on N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the investigation of its efficacy in combination with other cancer treatments. The identification of biomarkers that predict the response to this compound treatment is also an area of research interest. The potential applications of this compound in other diseases, such as neurodegenerative disorders, are also worth exploring.
Synthesis Methods
The synthesis of N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide involves a series of reactions starting from 2-bromoethylamine hydrobromide and 1-naphthoic acid. The reaction proceeds through a nucleophilic substitution, followed by a Suzuki-Miyaura coupling reaction, and finally, a pyridazine formation. The final product is obtained through a purification process using column chromatography. The synthesis of this compound has been reported in several scientific publications, and the compound has been synthesized using different methods.
Scientific Research Applications
N-(2-((6-(4-methoxyphenyl)pyridazin-3-yl)oxy)ethyl)-1-naphthamide has been shown to be a potent inhibitor of PIM1 kinase, which is overexpressed in many types of cancer. Studies have shown that this compound can induce cell death in cancer cells and reduce tumor growth in animal models. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. The potential applications of this compound in cancer research have generated interest in the scientific community, and several studies are currently underway to investigate its therapeutic potential.
properties
IUPAC Name |
N-[2-[6-(4-methoxyphenyl)pyridazin-3-yl]oxyethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-29-19-11-9-18(10-12-19)22-13-14-23(27-26-22)30-16-15-25-24(28)21-8-4-6-17-5-2-3-7-20(17)21/h2-14H,15-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZVLNZCIDVTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.